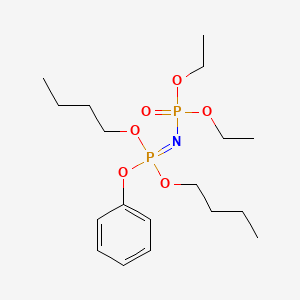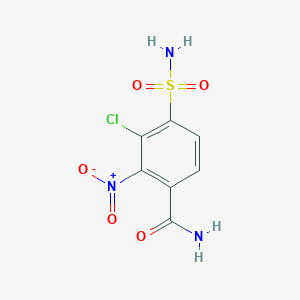
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate is an organic compound that features a pyridine ring attached to a propyl chain, which is further connected to a cyclopentanecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate typically involves the esterification of 3-(Pyridin-3-yl)propionic acid with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propionic acid: Shares the pyridine and propyl chain but lacks the cyclopentanecarboxylate group.
Cyclopentanecarboxylic acid: Contains the cyclopentane ring and carboxylate group but lacks the pyridine and propyl chain.
Pyridine derivatives: Various compounds with modifications on the pyridine ring, such as pyridine N-oxides and substituted pyridines.
Uniqueness
3-(Pyridin-3-yl)propyl cyclopentanecarboxylate is unique due to its combination of a pyridine ring, a propyl chain, and a cyclopentanecarboxylate group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88321-68-0 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-pyridin-3-ylpropyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(13-7-1-2-8-13)17-10-4-6-12-5-3-9-15-11-12/h3,5,9,11,13H,1-2,4,6-8,10H2 |
InChI Key |
AXFNIWCYLKUVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)OCCCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


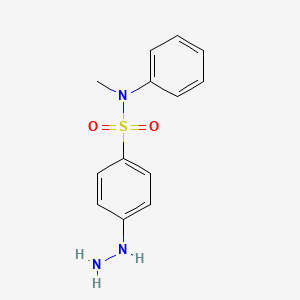

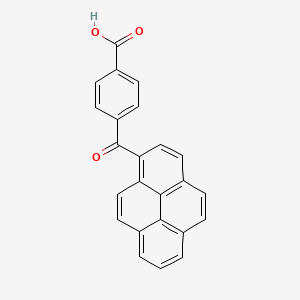

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
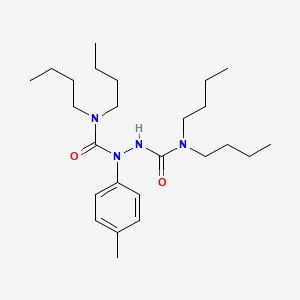
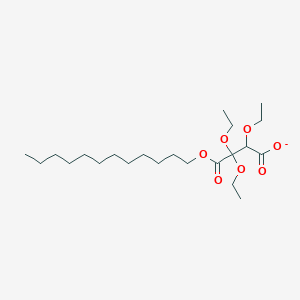
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

